4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is an organic compound belonging to the class of nitrophenols. These compounds contain a benzene ring bearing both a hydroxyl group and a nitro group on different ring carbon atoms
Preparation Methods
The synthesis of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves multiple steps. One common method includes the reaction of 4-hydroxy-3-nitrophenylacetic acid with epsilon-aminocaproic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with molecular targets such as immunoglobulins. It binds to specific sites on these proteins, potentially altering their function and activity . The pathways involved in its action are still under investigation, but it is believed to modulate immune responses and other biological processes.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion include:
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion: This compound has an additional iodine atom, which may alter its chemical properties and reactivity.
4-Hydroxy-3-nitrophenylacetic acid: Lacks the epsilon-aminocaproic acid moiety, making it less complex and potentially less versatile in applications.
Properties
Molecular Formula |
C14H17N2O6- |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20)/p-1 |
InChI Key |
XAYGJFACOIKJCT-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.